Cas no 77284-32-3 (Fmoc-L-norleucine)
Fmoc-L-norleucine Chemical and Physical Properties
Names and Identifiers
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- Fmoc-L-Norleucine
- N-alpha-9-Fluorenylmethoxycarbonyl-L-norleucine
- Fmoc-Nle-OH
- Fmoc-L-2-aminocaproic acid
- Fmoc-L-Nle-OH
- (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- N-FMoc-L-norleucine
- (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)hexanoic acid
- (S)-2-(Fmoc-amino)caproic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexanoic acid
- N-(9-Fluorenylmethoxycarbonyl)-L-norleucine
- (S)-2-(9H-FLUOREN-9-YLMETHOXYCARBONYLAMINO)-HEXANOIC ACID
- Fmoc-norleucine
- FmocNleOH
- Fmoc-Nle
- Fmoc-Ahx-OH
- Fmoc-Nle-OH.
- PubChem14958
- AMOT0143
- Fmoc-(S)-2-aminohexanoic acid
- Fmoc-Nle-OH, >=98.0% (sum of enantiomers, HPLC)
- 77284-32-3
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]norleucine
- Fmoc-L-norleucine Fmoc-Nle-OH
- J-300350
- (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)hexanoic acid
- AS-18993
- Z1900782536
- SCHEMBL1000115
- 1-(5-Chloropyrimidin-2-yl)-N-methyl-d3-methanamine
- AU-004/43510510
- AKOS016842954
- AM82590
- EN300-316895
- (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hexanoic acid
- HY-W008688
- Q-101634
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-norleucine
- CS-W009404
- DTXSID40426568
- VCFCFPNRQDANPN-IBGZPJMESA-N
- MFCD00037537
- STL556661
- N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-norleucine
- BBL102853
- Fmoc-L-norleucine
-
- MDL: MFCD00037537
- Inchi: 1S/C21H23NO4/c1-2-3-12-19(20(23)24)22-21(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,2-3,12-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1
- InChI Key: VCFCFPNRQDANPN-IBGZPJMESA-N
- SMILES: O(C(N[C@H](C(=O)O)CCCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 353.16300
- Monoisotopic Mass: 352.154883
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 472
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 4.5
- Topological Polar Surface Area: 75.6
Experimental Properties
- Color/Form: White powder
- Density: 1.209
- Melting Point: 141-144 °C (lit.)
- Boiling Point: 565.6°C at 760 mmHg
- Flash Point: 295.9°C
- PSA: 75.63000
- LogP: 4.55940
- Specific Rotation: -18.5 º (c=1 in DMF)
- Optical Activity: [α]20/D −18±1°, c = 1% in DMF
- Solubility: Insoluble in water
Fmoc-L-norleucine Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- HazardClass:IRRITANT
- Storage Condition:2-8°C
- Safety Term:S22;S24/25
Fmoc-L-norleucine Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-L-norleucine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM101946-100g |
Fmoc-Nle-OH |
77284-32-3 | 97% | 100g |
$234 | 2021-06-09 | |
| Fluorochem | 045402-1g |
FMOC-NLE-OH |
77284-32-3 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 045402-5g |
FMOC-NLE-OH |
77284-32-3 | 98% | 5g |
£22.00 | 2022-03-01 | |
| Fluorochem | 045402-10g |
FMOC-NLE-OH |
77284-32-3 | 98% | 10g |
£39.00 | 2022-03-01 | |
| Fluorochem | 045402-25g |
FMOC-NLE-OH |
77284-32-3 | 98% | 25g |
£75.00 | 2022-03-01 | |
| Fluorochem | 045402-100g |
FMOC-NLE-OH |
77284-32-3 | 98% | 100g |
£178.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809674-1g |
Fmoc-Nle-OH |
77284-32-3 | 98% | 1g |
¥39.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809674-5g |
Fmoc-Nle-OH |
77284-32-3 | 98% | 5g |
¥127.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809674-25g |
Fmoc-Nle-OH |
77284-32-3 | 98% | 25g |
¥425.00 | 2022-01-14 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F809674-100g |
Fmoc-Nle-OH |
77284-32-3 | 98% | 100g |
¥1,560.00 | 2022-01-14 |
Fmoc-L-norleucine Suppliers
Fmoc-L-norleucine Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on Fmoc-L-norleucine
Recent Advances in Fmoc-L-norleucine (CAS: 77284-32-3) Research and Applications in Chemical Biology and Pharmaceutical Sciences
Fmoc-L-norleucine (CAS: 77284-32-3) is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. This compound, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, has gained significant attention in recent years due to its unique properties and applications in chemical biology and drug development. Recent studies have explored its role in improving peptide stability, enhancing synthetic efficiency, and contributing to the development of novel therapeutic agents.
A 2023 study published in the Journal of Peptide Science demonstrated that Fmoc-L-norleucine exhibits superior stability compared to traditional amino acid derivatives under standard SPPS conditions. The research team utilized advanced analytical techniques including HPLC-MS and NMR spectroscopy to characterize the compound's behavior during synthesis. Their findings suggest that the incorporation of Fmoc-L-norleucine in peptide sequences can significantly reduce side reactions and improve overall yield, particularly in the synthesis of complex peptides containing hydrophobic domains.
In pharmaceutical applications, recent investigations have focused on the use of Fmoc-L-norleucine as a building block for peptide-based drug candidates. A notable 2024 publication in ACS Medicinal Chemistry Letters reported the development of novel antimicrobial peptides incorporating Fmoc-L-norleucine residues. These modified peptides demonstrated enhanced membrane permeability and improved pharmacokinetic properties compared to their native counterparts. The study highlighted the compound's ability to modulate peptide-lipid interactions while maintaining biological activity.
From a chemical biology perspective, researchers have exploited Fmoc-L-norleucine's unique structural features for the development of peptide-based probes and sensors. A recent Nature Chemical Biology paper described the design of fluorescence resonance energy transfer (FRET) probes incorporating Fmoc-L-norleucine at critical positions, enabling precise monitoring of protease activity in live cells. The study emphasized the compound's contribution to probe stability and signal-to-noise ratio improvement.
The synthesis and purification of Fmoc-L-norleucine have also seen technological advancements. A 2023 Organic Process Research & Development article presented an optimized large-scale synthesis protocol that improves yield and reduces environmental impact. The new method employs green chemistry principles, including reduced solvent usage and energy-efficient purification techniques, while maintaining high purity standards required for pharmaceutical applications.
Looking forward, the unique properties of Fmoc-L-norleucine (77284-32-3) position it as a valuable tool in emerging areas such as peptide-based therapeutics, biomaterials, and diagnostic agents. Ongoing research continues to explore its potential in addressing current challenges in peptide drug delivery and stability, suggesting that this compound will remain an important focus in chemical biology and pharmaceutical sciences for years to come.